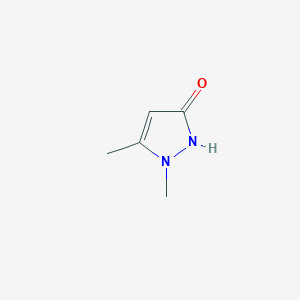

2,3-Dimethyl-3-pyrazolin-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITWSNQLWBKRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341622 | |

| Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3201-28-3 | |

| Record name | 2,3-Dimethyl-3-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dimethyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-pyrazolin-5-one, widely known as antipyrine or phenazone, is a pyrazolone derivative first synthesized in 1883.[1] It is one of the earliest synthetic drugs to see widespread clinical use as a potent analgesic (pain reliever) and antipyretic (fever reducer).[1][2] While newer non-steroidal anti-inflammatory drugs (NSAIDs) have largely replaced it for systemic use, antipyrine remains a valuable compound, particularly in specific formulations like otic drops for ear pain and as a research tool.[1][3] Its predictable pharmacokinetic profile makes it a useful probe for assessing the activity of drug-metabolizing enzymes in the liver.[1][2][4] This guide provides a detailed examination of its core mechanism of action, supported by available data and experimental methodologies.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary therapeutic effects of antipyrine are attributed to its role as a non-steroidal anti-inflammatory drug (NSAID).[2][3] The central mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][5][6] Prostaglandins are lipid compounds that act as key mediators in the signaling pathways of inflammation, pain, and fever.[1][6]

The COX enzyme exists in at least two major isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation.[7]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for producing the prostaglandins that mediate pain and fever.[7][8]

Antipyrine is considered a non-selective inhibitor, acting on both COX-1 and COX-2.[7] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (like PGE2), thereby reducing the inflammatory response, alleviating pain, and lowering elevated body temperature.[1][5] Its antipyretic effects are also linked to its action on the hypothalamus, the brain's thermoregulatory center.[1][6] Some research also suggests it may be a selective inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the central nervous system.[9][10] This action in the CNS may contribute significantly to its analgesic and antipyretic effects.[7][11]

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of 2,3-Dimethyl-3-pyrazolin-5-one.

Caption: Prostaglandin synthesis pathway and inhibition by Antipyrine.

Quantitative Data

Quantitative data on the specific inhibitory potency (e.g., IC50 values) of antipyrine against COX-1 and COX-2 are not extensively reported in readily available literature, reflecting its status as an older drug that predates modern, high-throughput screening assays. However, it is generally characterized as a less potent inhibitor compared to many modern NSAIDs.[11] Its clinical efficacy is well-established, and it is often used as a reference compound in pharmacological studies.

| Target | Parameter | Value | Notes |

| COX-1 | IC50 | Not consistently reported | Generally considered a weak to moderate inhibitor. |

| COX-2 | IC50 | Not consistently reported | Generally considered a weak to moderate inhibitor. |

| COX-3 | Inhibition | Reported as a selective inhibitor | This may explain its strong antipyretic/analgesic effects.[9][10] |

Experimental Protocols

The mechanism of action of compounds like antipyrine is primarily determined through in vitro enzyme inhibition assays. A typical protocol to assess the inhibitory activity against COX-1 and COX-2 is outlined below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration-dependent inhibition of COX-1 and COX-2 activity by a test compound (e.g., antipyrine).

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[12]

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[13]

-

Heme (cofactor).[12]

-

Arachidonic Acid (substrate).[12]

-

Test compound (Antipyrine) dissolved in a suitable solvent (e.g., DMSO).

-

Detection reagent/method: This can be a colorimetric substrate (e.g., TMPD) that changes color upon peroxidase activity, or quantification of prostaglandin (e.g., PGE2) production via ELISA or LC-MS/MS.[12][14]

-

96-well microplate and plate reader.

Methodology:

-

Reagent Preparation: Prepare working solutions of the assay buffer, enzymes, cofactors, and substrate at the desired concentrations.[13]

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to designated wells.[12][13]

-

Inhibitor Addition: Add serial dilutions of the test compound (antipyrine) to the wells. Include control wells with solvent only (for 100% activity) and wells without enzyme (for background).[12]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[12]

-

Reaction Termination & Detection: After a fixed incubation time (e.g., 2-5 minutes), terminate the reaction (e.g., by adding hydrochloric acid).[12] Measure the product formation using the chosen detection method (e.g., absorbance reading at 590 nm for a colorimetric assay or subsequent analysis by ELISA/LC-MS).[14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[12]

Experimental Workflow Diagram

Caption: General workflow for an in vitro COX inhibition assay.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenazone - Wikipedia [en.wikipedia.org]

- 3. Phenazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is Antipyrine used for? [synapse.patsnap.com]

- 7. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 8. 2,3-Dimethyl-3-pyrazolin-5-one|CAS 3201-28-3 [benchchem.com]

- 9. dovepress.com [dovepress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Metamizole - Wikipedia [en.wikipedia.org]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

The Dawn of Synthetic Therapeutics: A Technical Guide to the Discovery and Historical Significance of Antipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and historical importance of antipyrine (phenazone), one of the first entirely synthetic medicinal agents to achieve widespread clinical use. Antipyrine's emergence in the late 19th century marked a pivotal moment in the transition from traditional herbal remedies to modern pharmacology, laying the groundwork for the synthetic drug industry. This document details the original chemical synthesis, presents key physicochemical and pharmacokinetic data, elucidates its mechanism of action through the inhibition of cyclooxygenase enzymes, and charts its historical trajectory from a blockbuster therapeutic to a valuable research tool.

Introduction: A New Era in Medicine

The late 19th century was a period of profound scientific advancement, with the nascent field of synthetic organic chemistry beginning to intersect with medicine. Prior to this era, the pharmacopeia was dominated by plant-derived alkaloids and other natural products. The synthesis of antipyrine in 1883 by German chemist Ludwig Knorr represented a paradigm shift, demonstrating that a compound with potent therapeutic properties could be created in the laboratory.[1] Initially sought as a quinine substitute, antipyrine quickly established itself as a leading analgesic and antipyretic, fundamentally altering the landscape of drug discovery and development.[2]

The Discovery and Synthesis of Antipyrine

A Serendipitous Discovery

In the 1880s, Ludwig Knorr, a student of the renowned chemist Emil Fischer, was investigating quinine derivatives.[2] His work on the reaction of ethyl acetoacetate with phenylhydrazine led to the synthesis of a novel pyrazolone derivative.[2][3] This compound, initially called "Höchstin" or "Knorrin," was patented in 1883 and later named antipyrine.[2]

Chemical Synthesis of Antipyrine

The synthesis of antipyrine is a classic example of the Knorr pyrazole synthesis.[2][3] It involves a two-step process: the condensation of phenylhydrazine with ethyl acetoacetate to form an intermediate, 1-phenyl-3-methyl-5-pyrazolone, followed by methylation of this intermediate to yield antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).

Experimental Protocol: Synthesis of Antipyrine

-

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

In a round-bottom flask equipped with a reflux condenser, equal molar amounts of freshly distilled phenylhydrazine and ethyl acetoacetate are mixed.

-

The mixture is gently heated in an oil bath. An exothermic reaction will commence.

-

Once the initial reaction subsides, the mixture is heated to approximately 100-120°C for 1-2 hours to drive the condensation reaction to completion.

-

The resulting viscous, oily product is cooled. Upon cooling, the 1-phenyl-3-methyl-5-pyrazolone will solidify.

-

The crude product can be purified by recrystallization from hot water or ethanol.

-

-

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone to Antipyrine

-

The purified 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol.

-

An equimolar amount of a methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.

-

A base, such as sodium hydroxide or sodium methoxide, is added to facilitate the methylation reaction.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude antipyrine is purified by recrystallization from a suitable solvent, such as hot water or a mixture of benzene and petroleum ether, to yield colorless, crystalline needles.

-

Caption: Chemical synthesis pathway of antipyrine.

Physicochemical and Pharmacokinetic Properties

Antipyrine's therapeutic efficacy is underpinned by its favorable physicochemical and pharmacokinetic properties, which allow for good absorption and distribution throughout the body.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Colorless crystals or white crystalline powder[4][5] |

| Melting Point | 111-114 °C[6] |

| Boiling Point | 319 °C[5] |

| Water Solubility | 1000 g/L (20 °C)[5][7] |

| Solubility in Ethanol | Freely soluble[4] |

| Solubility in Chloroform | Soluble[8] |

| Solubility in Diethyl Ether | Sparingly soluble[4] |

| LogP | 0.38[5] |

| pKa | 1.4[5] |

Pharmacokinetic Profile

Antipyrine is well-absorbed orally and has been extensively used as a probe to study hepatic drug metabolism due to its reliance on the cytochrome P450 enzyme system.

| Parameter | Value (in Humans) | Reference |

| Bioavailability (Oral) | ~97% | [9] |

| Elimination Half-life | 9.7 - 12.5 hours | [9][10] |

| Volume of Distribution | ~44 L | [10] |

| Clearance | ~48 mL/min | [10] |

| Protein Binding | Low | |

| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) | |

| Excretion | Primarily renal as metabolites | [11] |

Mechanism of Action: Inhibition of Cyclooxygenase

Antipyrine exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, antipyrine reduces the production of these pro-inflammatory molecules.

Caption: Antipyrine's inhibition of the COX pathway.

Historical Significance and Decline in Use

The introduction of antipyrine in 1883 was a landmark event in the history of medicine.[1][13] It was one of the first synthetic drugs to be mass-produced and marketed, paving the way for the modern pharmaceutical industry.[1] For a time, it was one of the most widely used drugs for pain and fever relief.

However, the use of antipyrine began to decline with the introduction of other synthetic analgesics, most notably aspirin (acetylsalicylic acid) in 1899.[1] Concerns over side effects, including the potential for agranulocytosis (a severe drop in white blood cells), also contributed to its diminished role in clinical practice.

Despite its decline as a primary therapeutic agent, antipyrine has found a new life in pharmacological research. Its well-characterized metabolism makes it an ideal probe for assessing the activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 system.

Historical Timeline of Antipyrine and Early Synthetic Drugs

Caption: Key milestones in early synthetic drug discovery.

Conclusion

Antipyrine holds a significant place in the history of pharmacology and drug development. Its discovery was a testament to the power of synthetic chemistry and marked the beginning of a new era of therapeutics. While its clinical use has been largely superseded by newer and safer agents, its legacy endures. For researchers and scientists today, the story of antipyrine serves as a powerful reminder of the transformative potential of chemical innovation in medicine and its ongoing utility as a tool for scientific investigation.

References

- 1. The Pharmaceutical Century - 1800 to 1919 [farmamol.web.uah.es]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Antipyrine CAS#: 60-80-0 [m.chemicalbook.com]

- 6. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antipyrine | 60-80-0 [amp.chemicalbook.com]

- 8. Antipyrine | 60-80-0 [chemicalbook.com]

- 9. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simplified approaches to the determination of antipyrine pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrar.org [ijrar.org]

- 13. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Phenazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of phenazone. Detailed experimental protocols for its synthesis and analysis are also included to support research and development activities.

Chemical Structure and IUPAC Name

Phenazone, also known as antipyrine, is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.

The chemical structure of phenazone is characterized by a pyrazolone ring system. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .[1][2] An alternative, also correct, IUPAC name is 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one .[1]

Below is a diagram illustrating the chemical structure of phenazone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of phenazone is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molar Mass | 188.230 g·mol⁻¹ | [1] |

| Appearance | White or almost white, crystalline powder or colorless crystals | |

| Melting Point | 109 - 114 °C | |

| Boiling Point | 319 °C at 174 mmHg | |

| Density | 1.19 g/cm³ | |

| Solubility | Very soluble in water, ethanol (96%), and methylene chloride. |

Experimental Protocols

Synthesis of Phenazone

Phenazone can be synthesized via the methylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Methyl iodide

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Dichloromethane

-

Methanol

Procedure:

-

In a stainless steel pressure bomb, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) and acetonitrile.

-

Add iodomethane (5.0 equivalents) to the stirring mixture.

-

Heat the reaction mixture in a 120°C oil bath overnight.

-

After cooling, add the crude product to a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture four times with ethyl acetate.

-

Concentrate the combined organic extracts.

-

Purify the crude product by chromatography using a mixture of dichloromethane and methanol as the eluent.

-

The purity of the isolated phenazone can be confirmed using NMR spectroscopy.

The following diagram illustrates the workflow for the synthesis of phenazone.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the quantitative analysis of phenazone in bulk and dosage forms.

Chromatographic Conditions:

-

Column: C18 (5 µm, 4.6 x 250 mm)

-

Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of phenazone reference standard in the mobile phase to obtain a known concentration.

Sample Preparation: Prepare the sample solution by dissolving the phenazone-containing material in the mobile phase to achieve a concentration within the calibration range.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Calculate the concentration of phenazone in the sample by comparing the peak area with that of the standard solution.

References

An In-depth Technical Guide to 2,3-Dimethyl-3-pyrazolin-5-one Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

The 2,3-dimethyl-3-pyrazolin-5-one core, a foundational scaffold in medicinal chemistry, has given rise to a plethora of derivatives and analogs exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of these compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic routes and biological assays are presented to facilitate further research and development. Quantitative data on their anticancer, anti-inflammatory, and antioxidant properties are systematically tabulated for comparative analysis. Furthermore, key signaling pathways implicated in their biological effects, including the PI3K/Akt, MAPK, and NF-κB pathways, are visually represented to provide a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of pyrazolinone-based therapeutic agents.

Introduction

Pyrazolin-5-one derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[1] The core structure, first discovered by Ludwig Knorr in 1883, has been a cornerstone in the development of various therapeutic agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The versatility of the pyrazolone ring allows for a wide range of chemical modifications, leading to the generation of extensive libraries of derivatives with activities spanning from anticancer and anti-inflammatory to antioxidant and antimicrobial.[1][2]

This guide focuses on derivatives of 2,3-dimethyl-3-pyrazolin-5-one and its analogs, providing an in-depth exploration of their chemical synthesis and pharmacological properties. By presenting structured data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to empower researchers to advance the development of novel and effective pyrazolinone-based therapeutics.

Synthesis of 2,3-Dimethyl-3-pyrazolin-5-one Derivatives

The synthesis of 2,3-dimethyl-3-pyrazolin-5-one derivatives can be achieved through various established and modern synthetic methodologies. The classical Knorr pyrazole synthesis remains a prominent method for constructing the pyrazolin-5-one core.[2] This typically involves the condensation of a β-ketoester with a hydrazine derivative. Modifications to this core, particularly at the 4-position, are commonly employed to generate diverse analogs with varied biological activities.

Representative Synthetic Protocols

2.1.1. Synthesis of 4-Aminoantipyrine

4-Aminoantipyrine is a key intermediate for the synthesis of many bioactive pyrazolone derivatives, particularly Schiff bases.

-

Procedure: Antipyrine and 50% sulfuric acid are prepared into a solution. This solution and a sodium nitrite solution are simultaneously flowed into a nitrosation reactor, controlling the flow rates to maintain a reaction temperature of 45-50°C with stirring. The reaction endpoint is monitored using iodine powder starch test paper. The resulting nitroso antipyrine is immediately flowed into a reduction tank containing a reducing agent solution of ammonium hydrogen sulfite and ammonium sulfite. The pH is maintained between 5.4 and 5.8. After completion of the reduction, the pH is adjusted to 5.8-6.0, and the mixture is heated to 100°C for 3 hours to facilitate hydrolysis. After cooling to 80°C, the solution is neutralized with liquid ammonia to a pH of 7.0-7.5 and allowed to stand for layering. The resulting 4-aminoantipyrine oil is then cooled to induce crystallization and filtered to obtain the final product.[3]

2.1.2. Synthesis of Pyrazolone-Based Schiff Bases

Schiff bases derived from 4-aminoantipyrine are a major class of pyrazolone derivatives with significant biological activities.

-

Procedure: Equimolar amounts of 4-aminoantipyrine (1 mmol) and a substituted benzaldehyde (1 mmol) are mixed in a round-bottom flask. A catalytic amount (1 mol%) of dimethylethanolamine (DMEA) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically purified by recrystallization.[4]

2.1.3. Synthesis of 4-Acyl-3-methyl-1-phenyl-pyrazol-5-one Derivatives

Acylation at the C-4 position of the pyrazolone ring is a common strategy to introduce diverse functional groups.

-

Procedure: To a solution of 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane, two equivalents of calcium hydroxide are added. The mixture is stirred, and the appropriate 4-substituted aroyl chloride is added. The reaction is stirred, and its progress is monitored by TLC. Upon completion, the reaction mixture is worked up, and the product is purified by recrystallization.[5]

Biological Activities and Quantitative Data

Derivatives of 2,3-dimethyl-3-pyrazolin-5-one have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data (IC50 values) for their anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

The anticancer potential of pyrazolinone derivatives has been demonstrated against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 | 3.57 | [6] |

| Cisplatin (Reference) | HepG-2 | 8.45 | [6] |

| Thiazole bearing quinoline-pyrazoline conjugate (22) | MCF-7 | 0.227 | [7] |

| Thiazole bearing quinoline-pyrazoline conjugate (22) | HeLa | 0.136 | [7] |

| Thiazole bearing quinoline-pyrazoline conjugate (22) | DLD1 | 1.277 | [7] |

| Thiazolidinone-pyrazoline (56) | MCF-7 | 1.4 | [7] |

| Doxorubicin (Reference) | MCF-7 | 2.9 | [7] |

| Coumarin-pyrazoline hybrid (11) | HepG2 | 1.12 | [7] |

| N-phenyl pyrazoline-coumarin hybrid (16) | A549 | 4.7 | [7] |

| Pyrazoline-bridged indole C-glycoside (36) | MCF-7 | 4.67 | [7] |

| 4-methylsulfonylphenyl scaffold linked pyrazoline (18h) | HL60 | 8.99 | [8] |

| 4-methylsulfonylphenyl scaffold linked pyrazoline (18h) | MCF-7 | 12.4 | [8] |

| 4-methylsulfonylphenyl scaffold linked pyrazoline (18h) | MDA-MB-231 | 7.18 | [8] |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazoline 2g | Lipoxygenase inhibition | 80 | [9][10] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB inhibition | < 50 | [11] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB inhibition | < 50 | [11] |

| Pyrazole-pyridazine hybrid 5f | COX-2 inhibition | 1.50 | [12] |

| Pyrazole-pyridazine hybrid 6f | COX-2 inhibition | 1.15 | [12] |

| Celecoxib (Reference) | COX-2 inhibition | 2.16 | [12] |

Antioxidant Activity

Many pyrazolinone derivatives exhibit potent antioxidant activity, which is often evaluated by their ability to scavenge free radicals.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazolone analogue m (R1, R2–diOH) | DPPH radical scavenging | 2.6 | [13] |

| Pyrazolone analogue a (non-substituted) | DPPH radical scavenging | 5.1 | [13] |

| 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole (5) | Lipid peroxidation inhibition | < 15 | [4] |

| 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b) | DPPH radical scavenging | 9.91 (µg/mL) | [14] |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of 2,3-dimethyl-3-pyrazolin-5-one derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common method to evaluate the free radical scavenging activity of compounds.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

-

Procedure:

-

Acclimatize rodents (typically rats or mice) to the experimental conditions.

-

Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., oral or intraperitoneal).

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to specifically inhibit the COX-2 enzyme.

-

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

A reaction mixture is prepared containing assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The absorbance is measured kinetically at a specific wavelength to monitor the formation of the product.

-

The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[12]

-

Signaling Pathways and Mechanisms of Action

The biological effects of 2,3-dimethyl-3-pyrazolin-5-one derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Some pyrazolinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: The PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Several pyrazolinone derivatives have been found to modulate MAPK signaling.

Caption: The MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The anti-inflammatory activity of some pyrazolinone derivatives is linked to the inhibition of this pathway.

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,3-dimethyl-3-pyrazolin-5-one derivatives.

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

The 2,3-dimethyl-3-pyrazolin-5-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research highlights the potential of its derivatives in oncology, inflammation, and diseases associated with oxidative stress. The synthetic versatility of the pyrazolone core allows for the generation of a vast chemical space, offering ample opportunities for further optimization of lead compounds.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will guide the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Deeper investigations into the molecular targets and signaling pathways will provide a more complete understanding of how these compounds exert their effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for the translation of promising candidates into clinical development.

-

Development of Novel Synthetic Methodologies: The exploration of green and efficient synthetic routes will contribute to the sustainable development of pyrazolinone-based drugs.

By leveraging the information presented in this guide, the scientific community can continue to unlock the therapeutic potential of 2,3-dimethyl-3-pyrazolin-5-one derivatives and analogs, ultimately contributing to the development of new and improved treatments for a range of human diseases.

References

- 1. ijpsr.com [ijpsr.com]

- 2. [PDF] Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes | Semantic Scholar [semanticscholar.org]

- 3. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. rsc.org [rsc.org]

- 6. Structurally Related Edaravone Analogues: Synthesis, Antiradical,...: Ingenta Connect [ingentaconnect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jpsionline.com [jpsionline.com]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrazolone Compounds: A Technical Guide for Researchers

The pyrazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of pyrazolone compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives have a long history as anti-inflammatory and analgesic agents, with some of the earliest synthetic drugs belonging to this class. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

The primary mechanism of the anti-inflammatory action of many pyrazolone compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. Some pyrazolone derivatives exhibit selectivity for the COX-2 isoform, which is upregulated at sites of inflammation, over the constitutively expressed COX-1 isoform, potentially leading to a reduced risk of gastrointestinal side effects.

Beyond COX inhibition, some pyrazolone analogues also demonstrate inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing potent and safer anti-inflammatory drugs.

Furthermore, the anti-inflammatory effects of pyrazolones can be mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following table summarizes the in vitro and in vivo anti-inflammatory and analgesic activities of selected pyrazolone derivatives.

| Compound | Target | Assay | Activity (IC50/ED50) | Reference |

| Celecoxib | COX-2 | In vitro COX inhibition | 0.005 µM | |

| Compound 3f | COX-2 | In vitro COX inhibition | 0.04 µM | |

| Compound 3h | COX-2 | In vitro COX inhibition | 0.03 µM | |

| Compound 3l | COX-2 | In vitro COX inhibition | 0.05 µM | |

| Compound 3p | COX-2 | In vitro COX inhibition | 0.02 µM | |

| Compound 9b | - | Carrageenan-induced paw edema | - | |

| Phenylbutazone | COX-1/COX-2 | In vitro COX inhibition | - |

Experimental Protocols

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazolone compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test pyrazolone compounds

-

Reference inhibitor (e.g., celecoxib, indomethacin)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

-

In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes) at the same temperature.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pyrazolone compounds.

Materials:

-

Wistar rats (or other suitable rodent species)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test pyrazolone compounds

-

Reference drug (e.g., phenylbutazone, indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway Visualization

Caption: Anti-inflammatory mechanism of pyrazolone compounds.

Antimicrobial Activity

Pyrazolone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The exact antimicrobial mechanism of action for all pyrazolone compounds is not fully elucidated and can vary depending on the specific derivative. However, some proposed mechanisms include:

-

Inhibition of essential enzymes: Pyrazolones may interfere with vital microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.

-

Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

-

Chelation of essential metal ions: The pyrazolone scaffold can chelate metal ions that are crucial for microbial growth and enzyme function.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazolone derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Amino antipyrine thiosemicarbazone | Alternaria solani | Potent | |

| 1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone | Alternaria solani | Potent | |

| 1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone | Alternaria solani | Potent | |

| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | |

| Hydrazone 21a | Candida albicans | 2.9-7.8 |

Experimental Protocols

This is a widely used qualitative method to screen for the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile filter paper discs (6 mm in diameter)

-

Test pyrazolone compounds

-

Reference antibiotic (e.g., chloramphenicol, clotrimazole)

-

Solvent (e.g., DMSO)

-

Sterile petri dishes

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Pour the molten agar medium into sterile petri dishes and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs, along with a positive control (reference antibiotic) and a negative control (solvent), on the surface of the inoculated agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Experimental Workflow Visualization

Caption: Workflow for the agar disc diffusion method.

Anticancer Activity

Numerous pyrazolone derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of pyrazolone compounds are diverse and often target multiple cellular pathways involved in cancer progression. Some of the key mechanisms include:

-

Inhibition of Protein Kinases: Pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling, such as BRAFV600E, EGFR, and Aurora-A kinase.

-

Induction of Apoptosis: Many pyrazolone compounds can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases and a decrease in the mitochondrial membrane potential.

-

Tubulin Polymerization Inhibition: Some pyrazolone-containing hybrids can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: Pyrazolone derivatives can also inhibit other enzymes that play a role in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and carbonic anhydrase isoforms.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazolone derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Cu (II) complex | HEPG2 (Liver) | 0.061 µg/mL | |

| Cu (II) complex | PC3 (Prostate) | 0.389 µg/mL | |

| Mn (II) complex | HCT116 (Colon) | 0.2213 µg/mL | |

| Compound (20) | Anaplastic Lymphoma Kinase | 23 nM | |

| Pyrazolone-combretastatin derivatives (12a, 12b, 12c) | Cisplatin-resistant cancer cells | Strong action |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test pyrazolone compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazolone compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Signaling Pathway Visualization

Caption: Anticancer mechanisms of pyrazolone compounds.

Conclusion

Pyrazolone and its derivatives represent a versatile and highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their established anti-inflammatory and analgesic properties, coupled with their emerging potential as antimicrobial and anticancer agents, underscore the continued importance of this scaffold in drug discovery and development. The ability to modify the core pyrazolone structure allows for the fine-tuning of pharmacological activity and the development of compounds with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the therapeutic potential of pyrazolone compounds further.

Spectroscopic data (NMR, IR, MS) of Antipyrine

Investigating Antipyrine's Structure

I'm currently focused on uncovering antipyrine's chemical structure. I'm starting with a deep dive into its functional groups and proton/carbon environments. Following this, I'll be searching for its 1H NMR, 13C NMR, IR, and MS data. I'm particularly interested in quantitative details, like chemical shifts, to build a thorough understanding.

Mapping Spectroscopic Data

Now I'm diving into the specifics. I'm actively hunting for 1H NMR, 13C NMR, IR, and MS data for antipyrine, paying close attention to the experimental conditions used. The goal is to build comprehensive tables of chemical shifts, absorption frequencies, and mass-to-charge ratios. Once the data's in hand, I'll translate it into a Graphviz diagram outlining the spectroscopic workflow. Finally, I'll turn all this into a detailed guide.

Identifying Antipyrine

I've pinpointed the chemical structure of antipyrine: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. I've also nailed down its molecular formula as C11H12N2O and calculated its molecular weight to be roughly 188.23.

Mapping Spectroscopic Needs

I now understand antipyrine's structure, formula, and weight. I'm focusing on spectroscopic data now: NMR, IR, MS. I know what to look for: proton/carbon types in NMR, carbonyl/aromatic groups in IR, and the molecular ion peak in MS. I will search for these spectra and experimental conditions next.

An In-depth Technical Guide to the Research Applications of Antipyrine (CAS Number 60-80-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antipyrine (CAS No. 60-80-0), also known as phenazone, is a synthetic pyrazolone derivative with a long history in medicine as an analgesic and antipyretic.[1] While its direct therapeutic use has largely been superseded, antipyrine remains an invaluable tool in modern pharmacological research. Its well-characterized pharmacokinetic profile makes it an ideal probe for assessing the in vivo activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system.[1][2] This guide provides a comprehensive overview of the research applications of antipyrine, with a focus on its use as a metabolic probe. It includes quantitative data on its metabolism, detailed experimental protocols, and visualizations of its metabolic pathways and experimental workflows.

Core Research Application: A Probe for Hepatic Drug Metabolism

The primary contemporary research application of antipyrine is as a non-invasive probe to determine the overall capacity of the liver's oxidative drug metabolism.[2] The rate at which an individual metabolizes antipyrine provides a reliable indication of the activity of their hepatic CYP enzymes.[1] This is crucial for:

-

Predicting Drug Interactions: Understanding how a new drug entity might be affected by or affect the metabolism of other drugs.

-

Investigating Individual Metabolic Variations: Studying the influence of genetic polymorphisms, disease states, and environmental factors on drug metabolism.[1]

-

Evaluating Liver Function: Assessing the impact of liver disease on its metabolic capacity.[3][4]

Antipyrine is metabolized by multiple CYP isoenzymes, making it a general probe for oxidative metabolism rather than a specific probe for a single enzyme. The main metabolic pathways are:

-

4-hydroxylation to form 4-hydroxyantipyrine (OHA), primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2.[5][6]

-

N-demethylation to form norantipyrine (NORA), predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involving CYP1A2.[5][6]

-

3-hydroxymethylation to form 3-hydroxymethylantipyrine (HMA), mainly catalyzed by CYP1A2 and CYP2C9.[5][6]

Quantitative Data on Antipyrine Metabolism

The following tables summarize key quantitative data on antipyrine pharmacokinetics and metabolism from various studies.

Table 1: Michaelis-Menten Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

| Metabolite | Vmax (nmol/mg/min) | Km (mmol/L) |

| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |

| 4-hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |

Data from Engel et al. (1996)[5]

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Healthy Volunteers

| Compound | % of Dose Excreted in Urine (48h) |

| Unchanged Antipyrine | 3.8 ± 1.9 |

| 4-hydroxyantipyrine | 24.9 ± 6.3 |

| Norantipyrine | 16.5 ± 3.2 |

| 3-hydroxymethylantipyrine | 13.0 ± 2.2 |

| 3-carboxyantipyrine | 5.8 ± 1.0 |

Data from Danhof et al. (1982) following intravenous administration.[7]

Table 3: Pharmacokinetic Parameters of Antipyrine in Different Human Populations

| Population | Antipyrine Half-life (hours) | Metabolic Clearance Rate (ml/min) |

| Healthy Non-Smokers | 11.7 (mean) | - |

| Healthy Smokers | 9.7 (mean) | - |

| Healthy Volunteers (Normal Diet) | 16.2 (mean) | - |

| Healthy Volunteers (Low Carb/High Protein Diet) | 9.5 (mean) | - |

| Healthy Volunteers (High Carb/Low Protein Diet) | 15.6 (mean) | - |

| Patients with Liver Cirrhosis | - | 11.8 ± 10.1 |

| Patients with Fatty Liver + Hepatitis | - | 43.3 ± 10.1 |

| Insulin-Dependent Diabetics | - | 41 ± 17.5 |

| Healthy Subjects | - | 58.7 ± 4.8 |

Data compiled from Eichelbaum et al. (1982), Kappas et al. (1976), and Oltmanns et al. (1984).[1][3][8]

Experimental Protocols

In Vivo Antipyrine Clearance Test in Humans

This protocol outlines a general procedure for determining antipyrine clearance in human subjects.

Objective: To assess the in vivo hepatic oxidative metabolic capacity.

Materials:

-

Antipyrine (pharmaceutical grade) for oral or intravenous administration.

-

Saliva or blood collection tubes.

-

Centrifuge for blood sample processing.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).[9][10]

-

Analytical standards for antipyrine and its major metabolites.

Procedure:

-

Subject Preparation: Subjects should fast overnight before the study. A baseline saliva or blood sample is collected.

-

Antipyrine Administration: A single dose of antipyrine (e.g., 500 mg or 10 mg/kg) is administered orally as a solution or intravenously.[1][7]

-

Sample Collection: Saliva or blood samples are collected at predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after antipyrine administration.[11] For studies involving metabolite analysis, urine is collected over a 48-hour period.[7][12]

-

Sample Processing:

-

Saliva: Samples can be frozen directly until analysis.

-

Blood: Blood samples are centrifuged to separate plasma, which is then stored frozen.

-

Urine: The total volume of urine collected over each interval is recorded, and an aliquot is stored frozen. For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required.[9]

-

-

Sample Analysis: The concentrations of antipyrine and its metabolites in the collected samples are quantified using a validated HPLC method.[9][10]

-

Pharmacokinetic Analysis: The collected concentration-time data are used to calculate key pharmacokinetic parameters, including antipyrine half-life, volume of distribution, and total body clearance. The clearance for the formation of each metabolite can also be calculated from the urinary excretion data.

In Vitro Antipyrine Metabolism Assay using Human Liver Microsomes

This protocol provides a general method for studying antipyrine metabolism in vitro.

Objective: To determine the kinetics of antipyrine metabolite formation by human liver microsomes and to identify the CYP enzymes involved.

Materials:

-

Human liver microsomes (commercially available).

-

Antipyrine.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Selective CYP inhibitors and antibodies for reaction phenotyping.[6]

-

HPLC system for metabolite quantification.[9]

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain human liver microsomes (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and antipyrine at various concentrations to determine enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to pellet the protein. The supernatant is then transferred to an autosampler vial for HPLC analysis.

-

HPLC Analysis: Quantify the formation of antipyrine metabolites (4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine) using a validated HPLC method.

-

Data Analysis:

-

Enzyme Kinetics: Plot the rate of metabolite formation against the antipyrine concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[5]

-

Reaction Phenotyping: To identify the contributing CYP enzymes, perform incubations in the presence of selective chemical inhibitors or antibodies against specific CYP isoforms and measure the reduction in metabolite formation.[6]

-

Mandatory Visualizations

Caption: Metabolic pathways of Antipyrine via Cytochrome P450 enzymes.

Caption: Workflow for an in vivo Antipyrine clearance study.

References

- 1. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. [Antipyrine clearance as a measure of drug metabolism in patients with diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipyrine clearance and metabolite formation in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between metabolic clearance rate of antipyrine and hepatic microsomal drug-oxidizing enzyme activities in humans without liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of dietary protein and carbohydrate on antipyrine and theophylline metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC determination of antipyrine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Simplified approaches to the determination of antipyrine pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antipyrine metabolites in two populations - PubMed [pubmed.ncbi.nlm.nih.gov]

Antipyrine as a Versatile Probe for In Vivo Cytochrome P450 Phenotyping: A Technical Guide

Introduction

Antipyrine, a non-opioid analgesic and antipyretic agent, has long been utilized as a model compound in clinical pharmacology to assess the activity of hepatic drug-metabolizing enzymes, specifically the cytochrome P450 (CYP) superfamily. Its favorable pharmacokinetic properties, including rapid absorption, low protein binding, and distribution throughout total body water, make it an ideal in vivo probe. The clearance of antipyrine is almost entirely dependent on hepatic metabolism by multiple CYP isoforms, making the analysis of its metabolites a powerful tool for phenotyping individual enzyme activities. This guide provides an in-depth overview of the use of antipyrine as a CYP probe, detailing its metabolic pathways, experimental protocols, and data interpretation for researchers and drug development professionals.

Metabolic Pathways of Antipyrine

Antipyrine is extensively metabolized in the liver into three primary metabolites, each formed by a distinct set of CYP enzymes. The relative production of these metabolites in urine or plasma following a dose of antipyrine can be used to determine the activity of specific CYP isoforms.

-

4-hydroxyantipyrine (4-OHA): Primarily formed by CYP1A2 and CYP2B6, with some contribution from CYP2C8/9 and CYP3A4. Its formation is often used as a marker for CYP1A2 activity.

-

Norantipyrine (NORA): Formed through N-demethylation, this pathway is catalyzed by multiple isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A4.

-

3-hydroxymethylantipyrine (3-HMA): The formation of this metabolite is predominantly catalyzed by CYP2C8, CYP2C9, and CYP2C19, with CYP3A4 playing a significant role as well.

The following diagram illustrates the primary metabolic pathways of antipyrine.

Quantitative Analysis of Antipyrine Metabolism

The clearance of antipyrine and the formation rates of its metabolites serve as quantitative indicators of hepatic metabolic capacity. These parameters can be determined from plasma, saliva, or urine samples. Saliva sampling is often preferred as it is non-invasive and salivary antipyrine concentrations correlate well with those in plasma.

| Parameter | Description | Typical Value (Adults) | Primary CYP Isoforms Measured | Reference |

| Antipyrine Clearance (CL) | The volume of plasma cleared of antipyrine per unit time. Reflects overall hepatic oxidative capacity. | 30-60 mL/min | CYP1A2, 2B6, 2C8/9, 2C19, 3A4 | |

| 4-OHA Formation Clearance | Rate of 4-OHA formation relative to antipyrine concentration. | Varies | CYP1A2, CYP2B6 | |

| NORA Formation Clearance | Rate of NORA formation relative to antipyrine concentration. | Varies | CYP1A2, 2B6, 2C8/9, 3A4 | |

| 3-HMA Formation Clearance | Rate of 3-HMA formation relative to antipyrine concentration. | Varies | CYP2C8/9, 2C19, 3A4 | |

| Metabolic Ratio (Urine) | Ratio of metabolite concentration to unchanged antipyrine in urine over a specific time interval (e.g., 0-8h). | Varies by metabolite | Specific to each metabolite's pathway |

Experimental Protocol for In Vivo Phenotyping

The following provides a generalized protocol for using antipyrine as an in vivo probe. Specifics should be adapted based on the study design and institutional guidelines.

1. Subject Preparation:

-

Subjects should typically fast overnight.

-

A baseline sample (blood, saliva, or urine) should be collected prior to antipyrine administration.

-

Concomitant medications that may induce or inhibit CYP enzymes should be documented and considered in the analysis.

2. Antipyrine Administration:

-

A single oral dose of antipyrine is administered. A common dose is 500 mg, though it can be adjusted based on body weight (e.g., 10 mg/kg).

3. Sample Collection:

-

Saliva: Samples are collected at multiple time points post-dose (e.g., 3, 6, 9, 12, and 24 hours). Subjects should rinse their mouths with water before each collection.

-

Urine: Total urine is collected over a period of 24 hours. The volume is recorded, and an aliquot is stored for analysis.

-

Plasma: Blood samples are drawn into heparinized tubes at specified time points. Plasma is separated by centrifugation and stored at -20°C or lower.

4. Sample Analysis:

-

Concentrations of antipyrine and its three major metabolites are typically quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

5. Pharmacokinetic Analysis:

-

Antipyrine clearance is calculated from the dose and the area under the plasma/saliva concentration-time curve (AUC).

-

The formation clearance of each metabolite is calculated by dividing the amount of the metabolite excreted in the urine by the AUC of antipyrine.

The workflow for a typical in vivo study using antipyrine is depicted below.

Applications in Drug Development and Clinical Research

The antipyrine test serves multiple purposes in both research and clinical settings:

-

Drug-Drug Interaction (DDI) Studies: It can be used to assess the potential of a new drug candidate to induce or inhibit major CYP enzymes in vivo.

-

Population Pharmacokinetics: The test helps in understanding inter-individual and inter-ethnic differences in drug metabolism, which can inform dosing guidelines.

-

Disease State Characterization: Liver diseases, such as cirrhosis, can significantly impair hepatic metabolic function. The antipyrine clearance test provides a quantitative measure of this impairment.

Antipyrine remains a valuable and reliable probe for assessing the in vivo activity of a panel of key cytochrome P450 enzymes. Its well-characterized metabolism and established analytical methods provide a robust framework for phenotyping hepatic drug metabolism. By employing standardized protocols and analyzing the formation of its principal metabolites, researchers can gain crucial insights into drug-drug interactions, population-specific metabolic differences, and the impact of disease on drug clearance. This comprehensive approach ensures that antipyrine continues to be a cornerstone of clinical and translational pharmacology.

The Pharmacokinetics and Metabolism of 2,3-Dimethyl-3-pyrazolin-5-one: A Technical Guide

An in-depth exploration of the absorption, distribution, metabolism, and excretion of 2,3-Dimethyl-3-pyrazolin-5-one, a compound widely known as antipyrine or phenazone. This guide is intended for researchers, scientists, and professionals in the field of drug development.

2,3-Dimethyl-3-pyrazolin-5-one, a pyrazolone derivative, has long been a subject of pharmacological interest due to its analgesic and antipyretic properties.[1] Its well-characterized pharmacokinetic profile also makes it a valuable probe for assessing hepatic drug-metabolizing enzyme activity, particularly the cytochrome P450 (CYP) system.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of 2,3-Dimethyl-3-pyrazolin-5-one have been extensively studied in humans and various animal models. The compound is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 97-101.2%.[3][4]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of 2,3-Dimethyl-3-pyrazolin-5-one in healthy human subjects.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~97% - 101.2% | [3][4] |

| Elimination Half-Life | ~12 hours | [1] |

| Half-Life (non-smokers) | 11.7 ± (not specified) h | [3] |

| Half-Life (smokers) | 9.7 ± (not specified) h | [3] |

| Volume of Distribution | ~60% of body weight | [5] |

| Plasma Protein Binding | ~15% | [5] |

| Saliva/Plasma Concentration Ratio | 0.87 (oral), 0.91 (i.v.) | [6] |

Metabolism and Biotransformation

The biotransformation of 2,3-Dimethyl-3-pyrazolin-5-one occurs primarily in the liver, mediated by the cytochrome P450 enzyme system.[2] The main metabolic pathways involve oxidation, leading to the formation of several key metabolites. The primary metabolites are 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine.[6]

The formation of these metabolites is catalyzed by different CYP isoenzymes, making antipyrine a useful tool for phenotyping studies. For instance, the formation of 4-hydroxyantipyrine is a marker for CYP1A2 activity, while norantipyrine formation is associated with CYP2C19 activity. The metabolism to 3-hydroxymethylantipyrine is linked to multiple CYP enzymes, including CYP3A4 and CYP2B6.

Urinary Excretion of Metabolites

The major metabolites of 2,3-Dimethyl-3-pyrazolin-5-one are excreted in the urine. The following table details the percentage of the administered dose excreted as unchanged drug and its primary metabolites.

| Compound | Percentage of Dose Excreted in Urine (48h) | Reference |

| Unchanged Antipyrine | 3.8 ± 1.9% | [6] |

| 4-Hydroxyantipyrine | 24.9 ± 6.3% | [6] |

| Norantipyrine | 16.5 ± 3.2% | [6] |

| 3-Hydroxymethylantipyrine | 13.0 ± 2.2% | [6] |

| 3-Carboxyantipyrine | 5.8 ± 1.0% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and metabolism of 2,3-Dimethyl-3-pyrazolin-5-one. Below are representative protocols for in-vivo pharmacokinetic studies and in-vitro metabolism assays.

In-Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic parameters of 2,3-Dimethyl-3-pyrazolin-5-one after oral administration.

Protocol:

-

Subject Recruitment: Healthy male and female volunteers are recruited for the study. Exclusion criteria include a history of significant medical conditions, use of concomitant medications, and smoking.

-

Drug Administration: A single oral dose of 500 mg of 2,3-Dimethyl-3-pyrazolin-5-one is administered as an aqueous solution.[6]

-

Sample Collection: Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose. Saliva samples can also be collected at the same time points.[6] Urine is collected for at least 36-48 hours to ensure complete capture of excreted metabolites.[6]

-

Sample Analysis: Plasma, saliva, and urine concentrations of 2,3-Dimethyl-3-pyrazolin-5-one and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the concentration-time data using appropriate software.

In-Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the cytochrome P450 enzymes involved in the metabolism of 2,3-Dimethyl-3-pyrazolin-5-one.

Protocol:

-

Incubation: 2,3-Dimethyl-3-pyrazolin-5-one (at various concentrations) is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes.

-

Recombinant Enzyme Studies: Further confirmation is obtained by incubating the drug with specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Metabolite Identification and Quantification: The formation of metabolites is monitored over time using LC-MS/MS. The rate of metabolite formation is calculated.

-

Data Analysis: Michaelis-Menten kinetics are determined for the formation of each major metabolite to calculate Km and Vmax values.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of 2,3-Dimethyl-3-pyrazolin-5-one and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Metabolic pathway of 2,3-Dimethyl-3-pyrazolin-5-one.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Phenazone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of antipyrine in epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazolone Core Structure Modifications

For Researchers, Scientists, and Drug Development Professionals